

spectroscopic analysis (1H NMR, 13C NMR) of 3methoxymethyl substituted quinoxalines

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Compound of Interest

3-Methoxymethyl-benzene-1,2diamine

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Spectroscopic Analysis of 3-Substituted Quinoxalines: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of 3-methoxymethyl substituted quinoxalines and related derivatives. Understanding the nuances of 1H and 13C NMR spectra is crucial for the structural elucidation and characterization of these heterocyclic compounds, which are significant scaffolds in medicinal chemistry. This document presents a compilation of experimental data and protocols to aid in the identification and differentiation of various substituted quinoxalines.

Comparison of 1H NMR and 13C NMR Data

The following tables summarize the 1H and 13C NMR chemical shifts for a selection of 3-substituted quinoxalin-2(1H)-ones. While specific data for 3-methoxymethyl-substituted quinoxalines is not readily available in the public domain, we present data for structurally related compounds, including 3-phenoxymethyl and various 3-aryl/alkyl derivatives, to provide a valuable comparative framework. The data highlights how different substituents at the C3 position influence the chemical shifts of the quinoxaline core protons and carbons.

Table 1: 1H NMR Spectroscopic Data of Selected 3-Substituted Quinoxalin-2(1H)-ones



Compoun d	H-5	H-6	H-7	H-8	Other Protons	Solvent
3- Phenylquin oxalin- 2(1H)-one	8.32-8.29 (m, 2H)	7.57-7.48 (m, 4H)	7.35-7.31 (m, 2H)	7.84 (t, J = 4.0 Hz, 1H)	12.60 (s, 1H, NH)	C2D6SO
3- Ethylquino xalin- 2(1H)-one	7.85-7.83 (m, 1H)	7.51-7.47 (m, 1H)	7.38-7.32 (m, 2H)	-	12.40 (s, 1H, NH), 3.03 (q, J = 8.0 Hz, 2H, CH2), 1.39 (t, J = 8.0 Hz, 3H, CH3)	CDCl3
Ethyl-(3- phenyl- quinoxalin- 2- ylsulfanyl)a cetate	8.08 (d, J = 8 Hz, 1H)	7.64 (t, J = 8.0 Hz, 1H)	-	8.05 (d, J = 8 Hz, 1H)	7.83-7.80 (m, 2H, ArH), 7.54- 7.51 (m, 3H, ArH), 4.25 (q, J = 7.2 Hz, 2H, OCH2), 4.03 (s, 2H, SCH2), 1.29 (t, J = 7.2 Hz, 3H, CH3)	CDCl3

Table 2: 13C NMR Spectroscopic Data of Selected 3-Substituted Quinoxalin-2(1H)-ones



Com poun d	C-2	C-3	C-4a	C-5	C-6	C-7	C-8	C-8a	Othe r Carb ons	Solv ent
3- Phen ylquin oxalin -2(1H)-one	155.1	154.6	132.5 2	129.3	130.8	123.9	128.3	132.4 8	136.1 , 130.7 , 129.7 , 115.6 (Arom atic C)	C2D6 SO
3- Ethyl quino xalin- 2(1H) -one	162.5	156.5	132.8	128.7	130.9	124.1	129.6	-	26.8 (CH2) , 10.9 (CH3) ,	CDCI 3
Ethyl- (3- pheny I- quino xalin- 2- ylsulf anyl)a cetate	153.6	153.0	141.2	127.4	129.0	129.1	129.9	139.6	169.2 (C=O), 136.9, 128.5, 128.3 (Arom atic C), 61.6 (OCH 2), 33.4 (SCH	CDCI 3



2), 14.2 (CH3)

Experimental Protocols

A general and convenient method for the synthesis of quinoxalin-2(1H)-ones involves the cyclization of N-protected o-phenylenediamines with carbonyl compounds.[1]

General Procedure for the Synthesis of 3-Substituted Quinoxalin-2(1H)-ones:

A mixture of the appropriate N-protected o-phenylenediamine (1.0 equiv) and an α -keto acid (1.2 equiv) in a suitable solvent such as ethanol or acetic acid is heated under reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the crude product. Further purification can be achieved by recrystallization from an appropriate solvent.

Example Synthesis of Ethyl-(3-phenyl-quinoxalin-2-ylsulfanyl)acetate[2]

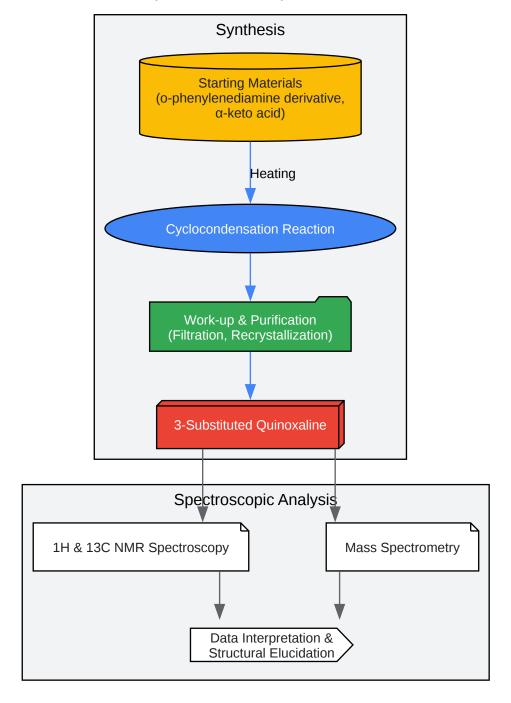
To a solution of 3-phenyl-1H-quinoxaline-2-thione (1.0 equiv) in a suitable solvent, an equimolar amount of ethyl chloroacetate and a base (e.g., potassium carbonate) are added. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of substituted quinoxalines.



General Workflow for Synthesis and Analysis of 3-Substituted Quinoxalines



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Caption: Synthetic and analytical workflow.

This guide serves as a foundational resource for researchers working with quinoxaline derivatives. The provided data and protocols, while not exhaustive, offer a solid starting point



for the synthesis and spectroscopic characterization of this important class of compounds.

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